Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is a compound that combines the structural features of indole and piperidine moieties. Indole derivatives are significant in natural products and drugs due to their biological activities, while piperidine derivatives are crucial in pharmaceutical design
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate typically involves the reaction of indole derivatives with piperidine derivatives under specific conditions. One common method includes the Fischer synthesis, which uses 1-benzyl-1-phenylhydrazine and pyridine-HCl at elevated temperatures . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the piperidine moiety can enhance binding affinity and specificity . The compound may modulate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-(1H-indol-2-yl)piperidine-1-carboxylate
- N-(1-benzyl-1H-indol-5-yl)piperidine-1-carboxamide
- 1-benzyl-1H-indole-5-carboxylic acid
Uniqueness
Benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate is unique due to its specific structural combination of indole and piperidine moieties, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C21H22N2O2 |
---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
benzyl 2-(1H-indol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c24-21(25-15-16-6-2-1-3-7-16)23-13-5-4-8-20(23)18-9-10-19-17(14-18)11-12-22-19/h1-3,6-7,9-12,14,20,22H,4-5,8,13,15H2 |
InChI-Schlüssel |
KCALJOKQHHXQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(C1)C2=CC3=C(C=C2)NC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.